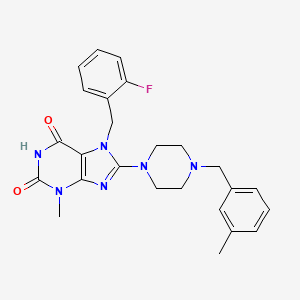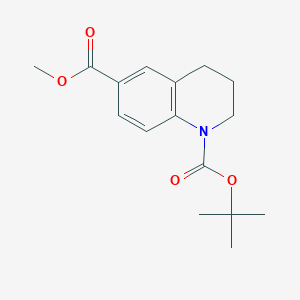
1-(2-Ethoxyphenyl)-3-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Ethoxyphenyl)-3-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)urea, also known as EFPMU, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1-(2-Ethoxyphenyl)-3-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. 1-(2-Ethoxyphenyl)-3-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)urea has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in the breakdown of extracellular matrix proteins. This inhibition can prevent the spread of cancer cells and reduce inflammation.
Biochemical and Physiological Effects
1-(2-Ethoxyphenyl)-3-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)urea has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 1-(2-Ethoxyphenyl)-3-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)urea has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Ethoxyphenyl)-3-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)urea has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It is also stable and has a long shelf life, which makes it ideal for storage and transportation. However, 1-(2-Ethoxyphenyl)-3-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)urea has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer in certain experiments. It also has a low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-Ethoxyphenyl)-3-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)urea. One area of research is the development of more effective formulations that can increase its bioavailability and water solubility. Another area of research is the investigation of its potential use in combination with other anti-cancer or anti-inflammatory agents. Additionally, the mechanisms of action of 1-(2-Ethoxyphenyl)-3-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)urea need to be further elucidated to fully understand its therapeutic potential.
Synthesemethoden
The synthesis of 1-(2-Ethoxyphenyl)-3-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)urea involves several steps, including the reaction of 2-ethoxyaniline with 2-fluorobenzoyl chloride to form 2-ethoxy-N-(2-fluorobenzoyl)aniline. This intermediate is then reacted with piperidine and formaldehyde to produce 1-(2-ethoxyphenyl)-3-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)urea. The final product is obtained through recrystallization and purification.
Wissenschaftliche Forschungsanwendungen
1-(2-Ethoxyphenyl)-3-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)urea has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. 1-(2-Ethoxyphenyl)-3-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)urea has also been investigated for its potential use as an anti-inflammatory agent, with studies demonstrating its ability to reduce inflammation in animal models.
Eigenschaften
IUPAC Name |
1-(2-ethoxyphenyl)-3-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O3/c1-2-29-20-10-6-5-9-19(20)25-22(28)24-15-16-11-13-26(14-12-16)21(27)17-7-3-4-8-18(17)23/h3-10,16H,2,11-15H2,1H3,(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXPDAUJUAKNSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxyphenyl)-3-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2E)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2898990.png)

![2-(4-chlorophenoxy)-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B2898996.png)

![4-[(4-Chlorobenzyl)thio]-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2898998.png)
![2-(3-chlorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2898999.png)



![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-2-oxochromene-3-carboxamide;hydrochloride](/img/structure/B2899007.png)